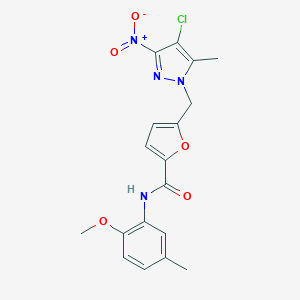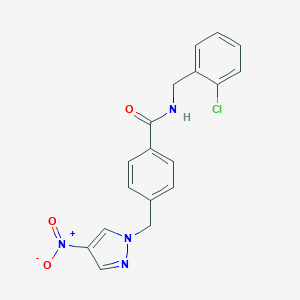![molecular formula C12H15N3OS B213870 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B213870.png)
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide, commonly known as ETP-46464, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool in the fight against cancer. In
作用機序
The mechanism of action of ETP-46464 involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to the depletion of nucleotides and subsequent inhibition of cell proliferation.
Biochemical and Physiological Effects
ETP-46464 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in cancer therapy.
実験室実験の利点と制限
One of the main advantages of ETP-46464 is its specificity for DHODH, which makes it a valuable tool for studying the role of this enzyme in cancer cell proliferation. However, one limitation is that it may not be effective against all types of cancer, and its efficacy may depend on the genetic makeup of the cancer cells.
将来の方向性
There are several potential future directions for ETP-46464 research. One area of interest is the development of combination therapies that include ETP-46464 and other cancer drugs. Another area of interest is the development of more potent DHODH inhibitors that may have greater efficacy against a wider range of cancer types. Additionally, further research is needed to understand the potential side effects of ETP-46464 and to develop strategies to minimize these effects.
合成法
ETP-46464 is synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with N-methylmorpholine N-oxide to give the final product.
科学的研究の応用
ETP-46464 has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound inhibits the growth and proliferation of cancer cells in vitro and in vivo. It has been shown to be effective against a wide range of cancer types, including breast, prostate, lung, and colon cancer.
特性
製品名 |
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide |
|---|---|
分子式 |
C12H15N3OS |
分子量 |
249.33 g/mol |
IUPAC名 |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H15N3OS/c1-3-15-9(2)10(8-14-15)7-13-12(16)11-5-4-6-17-11/h4-6,8H,3,7H2,1-2H3,(H,13,16) |
InChIキー |
IFWNLNVEONHJFV-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)CNC(=O)C2=CC=CS2)C |
正規SMILES |
CCN1C(=C(C=N1)CNC(=O)C2=CC=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)


![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)

